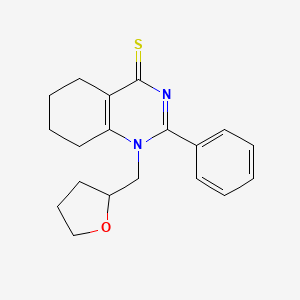![molecular formula C20H23N3O5S B2537470 3-carboxilato-2-(3-fenoxipropanamido)-4,5-dihidrotieno[2,3-c]piridina-6(7H)-carboxilato de etilo CAS No. 864925-77-9](/img/structure/B2537470.png)
3-carboxilato-2-(3-fenoxipropanamido)-4,5-dihidrotieno[2,3-c]piridina-6(7H)-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protodesboronación catalítica
La protodesboronación basada en radicales del compuesto ha surgido como un método valioso para la funcionalización de ésteres borónicos de pinacol. Estos ésteres sirven como bloques de construcción esenciales en la síntesis orgánica. Si bien existen muchos protocolos para la funcionalización de la desboronación de ésteres borónicos de alquilo, la protodesboronación sigue estando menos explorada. Investigaciones recientes han demostrado la protodesboronación catalítica de ésteres borónicos de alquilo primarios (1°), secundarios (2°) y terciarios (3°) utilizando un enfoque radical . Este método permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación previamente desconocida. La secuencia de hidrometilación se ha aplicado con éxito a la (−)-Δ8-THC y al colesterol protegidos con metoxilo. Además, el proceso de protodesboronación jugó un papel crucial en la síntesis total formal de la δ-®-conicina y la indolizidina 209B.
Acoplamiento Suzuki–Miyaura
La reacción de acoplamiento cruzado Suzuki–Miyaura (SM) es un método ampliamente utilizado de formación de enlaces carbono-carbono catalizado por metales de transición. Los ésteres borónicos de pinacol, incluido nuestro compuesto, juegan un papel fundamental en las reacciones de acoplamiento SM. Estos ésteres son estables, fáciles de purificar y están disponibles comercialmente. El acoplamiento SM permite la síntesis de diversos compuestos orgánicos, incluidas moléculas biológicamente activas, intermediarios farmacéuticos y materiales .
Otras transformaciones
Más allá del acoplamiento SM, los ésteres borónicos de pinacol se pueden convertir en varios grupos funcionales. Estas transformaciones incluyen oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C–C (alquenilaciones, alquililaciones y arilaciones). La estabilidad de los ésteres borónicos de pinacol los hace atractivos para transformaciones químicas donde la parte de boro permanece en el producto .
Mecanismo De Acción
Target of Action
Thieno[2,3-b]pyridine derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
It can be inferred from the broad range of activities exhibited by thieno[2,3-b]pyridine derivatives that this compound likely interacts with its targets in a way that modulates their function, leading to the observed pharmacological effects .
Biochemical Pathways
Given the wide range of biological activities associated with thieno[2,3-b]pyridine derivatives, it is likely that this compound affects multiple pathways
Result of Action
Given the reported activities of thieno[2,3-b]pyridine derivatives, it can be inferred that this compound likely induces changes at the molecular and cellular levels that result in its observed pharmacological effects .
Propiedades
IUPAC Name |
ethyl 3-carbamoyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-2-27-20(26)23-10-8-14-15(12-23)29-19(17(14)18(21)25)22-16(24)9-11-28-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEOTAAHTCDETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
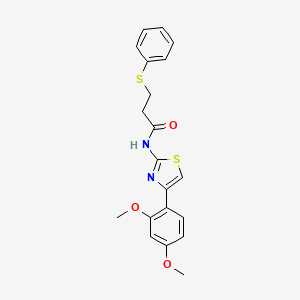
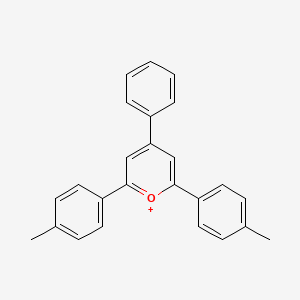
![2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2537391.png)
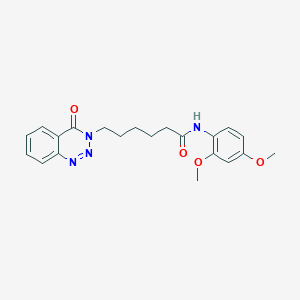
![Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2537395.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)
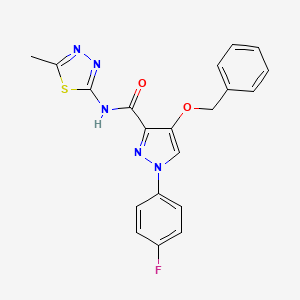
![(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2537405.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2537406.png)
![2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2537407.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)
